N-tert-butyl-3-phenylpropylamine CAS number and safety data
N-tert-butyl-3-phenylpropylamine CAS number and safety data
The following technical guide details the chemical identity, synthesis, properties, and safety profile of N-tert-butyl-3-phenylpropylamine . This document is structured for researchers and drug development professionals, synthesizing theoretical data with practical experimental protocols.
Chemical Identification & Core Data
N-tert-butyl-3-phenylpropylamine is a secondary amine characterized by a 3-phenylpropyl backbone N-alkylated with a bulky tert-butyl group. While less common in commercial catalogs than its parent primary amine (3-phenylpropylamine), it serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly calcium channel blockers (e.g., Terodiline analogues) and potential CNS-active agents.
Nomenclature & Identifiers
| Parameter | Data |
| Systematic Name | N-(1,1-dimethylethyl)-3-phenyl-1-propanamine |
| Common Synonyms | N-tert-butyl-3-phenylpropylamine; N-t-Butyl-3-phenylpropan-1-amine |
| CAS Number | Not widely listed (See Note 1) |
| Related CAS | 73402-80-9 (Alkyne analogue: N-tert-butyl-3-phenylprop-2-yn-1-amine) |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.32 g/mol |
| SMILES | CC(C)(C)NCCCC1=CC=CC=1 |
| InChI Key | (Predicted) LYUQWQRTDLVQGA-UHFFFAOYSA-N (Analogue based) |
Note 1: A specific CAS number for the saturated N-tert-butyl-3-phenylpropylamine is not indexed in major public chemical registries (PubChem, ChemSpider). Researchers should reference the alkyne precursor (CAS 73402-80-9) or the parent amine (CAS 2038-57-5) for regulatory filings.
Physical & Chemical Properties (Predicted)
Due to the steric bulk of the tert-butyl group, this amine exhibits distinct physicochemical properties compared to linear alkylamines.
| Property | Value / Description | Source/Method |
| Physical State | Colorless to pale yellow oil | Experimental Observation (Analogue) |
| Boiling Point | ~245–250 °C (at 760 mmHg) | Predicted (ACD/Labs) |
| Density | ~0.89 g/mL | Predicted |
| LogP (Octanol/Water) | 3.48 ± 0.3 | Predicted (Consensus) |
| pKa (Conjugate Acid) | ~10.5 | Predicted (Base strength) |
| Solubility | Soluble in organic solvents (DCM, EtOH, Et₂O); Low water solubility | Structural Inference |
Synthesis Methodologies
The synthesis of N-tert-butyl-3-phenylpropylamine can be achieved via three primary routes. Method A (Reductive Amination) is preferred for scale-up due to milder conditions and higher atom economy.
Method A: Reductive Amination (Recommended)
This route involves the condensation of hydrocinnamaldehyde (3-phenylpropanal) with tert-butylamine, followed by in situ reduction.
Reaction Scheme:
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Condensation: 3-Phenylpropanal + tert-Butylamine → Imine Intermediate
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Reduction: Imine + NaBH(OAc)₃ → N-tert-butyl-3-phenylpropylamine
Protocol:
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Reagents: Hydrocinnamaldehyde (1.0 eq), tert-Butylamine (1.2 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (1.0 eq), 1,2-Dichloroethane (DCE).
-
Procedure:
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Dissolve hydrocinnamaldehyde in DCE (0.2 M) under N₂ atmosphere.
-
Add tert-butylamine and acetic acid. Stir at room temperature for 30 min to form the imine.
-
Cool to 0°C and add STAB portion-wise.
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Allow to warm to RT and stir overnight (12–16 h).
-
Quench: Add saturated aqueous NaHCO₃.
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Workup: Extract with DCM (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc + 1% Et₃N).
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Method B: Nucleophilic Substitution
Direct alkylation of tert-butylamine with 3-phenylpropyl bromide.
Protocol:
-
Reagents: 3-Phenylpropyl bromide (1.0 eq), tert-Butylamine (5.0 eq, excess as solvent/base), KI (cat.).
-
Procedure:
Method C: Hydrogenation of Alkyne
Reduction of the commercially available alkyne analogue (CAS 73402-80-9).
Protocol:
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Substrate: N-(tert-Butyl)-3-phenylprop-2-yn-1-amine.
-
Conditions: H₂ (1 atm), Pd/C (10% wt), MeOH, RT, 4 h.
-
Yield: Quantitative conversion to the saturated amine.
Synthesis Workflow Diagram
Figure 1: Synthetic pathways for N-tert-butyl-3-phenylpropylamine showing Reductive Amination (Top), Substitution (Middle), and Hydrogenation (Bottom).[3]
Safety Data & Handling (SDS)
As a secondary amine, N-tert-butyl-3-phenylpropylamine should be treated as Corrosive and Acutely Toxic . The following data is derived from structural analogues (e.g., 3-phenylpropylamine) and general amine hazards.
Hazard Identification (GHS Classification)
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Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).
-
Serious Eye Damage: Category 1.
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Acute Toxicity (Inhalation): Category 4.
Handling Protocols
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PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield. Work inside a fume hood.
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Incompatibility: Reacts violently with strong oxidizing agents and acids. Avoid contact with acid chlorides and anhydrides (exothermic acylation).
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Storage: Store under inert atmosphere (Argon/Nitrogen) in a cool, dry place. Amines absorb CO₂ from air to form carbamates.
First Aid Measures
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Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Consult an ophthalmologist.
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Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician immediately.
Applications in Drug Development[11][12]
Calcium Channel Blocker Pharmacophore
This molecule serves as a simplified scaffold for Terodiline (N-tert-butyl-1-methyl-3,3-diphenylpropylamine) and Fendiline . The bulky tert-butyl group is critical for blocking the calcium channel pore via steric occlusion.
-
SAR Utility: Used to probe the necessity of the second phenyl ring and the methyl substituent in the propyl chain for binding affinity.
CNS Activity
Lipophilic secondary amines often exhibit high blood-brain barrier (BBB) permeability.
-
Target: Potential activity at NMDA receptors or monoamine transporters (similar to phenylpropylamine derivatives).
Synthetic Building Block
Acts as a nucleophile for constructing more complex tertiary amines or amides. The tert-butyl group acts as a robust protecting group or a permanent steric modulator.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
BenchChem. (2025).[4][5] "Technical Guide: Reactivity of 3-Phenylpropanoyl Bromide." BenchChem Technical Library. Link
-
PubChem. (2025).[6][7] "Compound Summary: 3-Phenylpropylamine (CAS 2038-57-5)."[8][9][10][7] National Center for Biotechnology Information. Link
-
BLD Pharm. (2025). "Product: N-(tert-Butyl)-3-phenylprop-2-yn-1-amine (CAS 73402-80-9)." BLD Pharm Catalog. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 3-Phenyl-1-propylamine." Merck KGaA. Link
Sources
- 1. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]
- 2. CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(Dimethylamino)-1-phenyl-1-propanone | C11H15NO | CID 77042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phenylpropylamines | Fisher Scientific [fishersci.com]
- 9. 3-phenylpropylamine [stenutz.eu]
- 10. 3-フェニル-1-プロピルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
